molecular formula C24H28N2O6S2 B586735 Thiorphan Disulfide CAS No. 123658-06-0

Thiorphan Disulfide

Cat. No.: B586735
CAS No.: 123658-06-0
M. Wt: 504.616
InChI Key: QGHBJQCOYUZBCX-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Thiorphan disulfide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets acetylcholine receptors, inhibiting the binding of acetylcholine and thereby reducing muscle contraction. Additionally, this compound may inhibit ion channels and act as a ligand for cell surface receptors, influencing various cellular processes .

Cellular Effects

This compound affects various types of cells and cellular processes. By inhibiting acetylcholine receptors, it reduces muscle contraction and influences cell signaling pathways. This compound can also impact gene expression and cellular metabolism, leading to changes in cell function. The effects of this compound on cell signaling pathways and gene expression are crucial for understanding its role in cellular processes .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to acetylcholine receptors, inhibiting the binding of acetylcholine and reducing muscle contraction. It may also inhibit ion channels and act as a ligand for cell surface receptors, influencing various cellular processes at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are essential factors to consider when studying its long-term effects on cellular function. In vitro and in vivo studies have shown that this compound can have lasting impacts on cellular processes, depending on its stability and degradation over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may effectively inhibit acetylcholine receptors and reduce muscle contraction without causing significant adverse effects. At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of dosage in its application .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s effects on metabolic flux and metabolite levels are crucial for understanding its role in biochemical reactions. This compound’s interactions with enzymes and cofactors can impact its overall efficacy and function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its activity and function. This compound interacts with transporters and binding proteins that influence its localization and accumulation. The effects of this compound on its transport and distribution are crucial for its overall efficacy .

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. Targeting signals and post-translational modifications direct this compound to specific compartments or organelles within the cell. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiorphan Disulfide can be synthesized through various methods. One common approach involves the oxidative coupling of thiols. Thiols are readily oxidized by various oxidants to form disulfides. For instance, molecular oxygen is often used as an atom-economical, non-toxic oxidant for the oxidative coupling of thiols in ethanol, yielding disulfides in good to excellent yields . Another method involves the reaction of organic halides with sodium thiosulfate in dimethyl sulfoxide (DMSO) at 60-70°C .

Industrial Production Methods: In industrial settings, the synthesis of disulfides like this compound often employs microfluidic electrosynthesis. This method involves the electro-oxidation of sodium dithiocarbamates in microchannel reactors with parallel electrodes. This approach prevents solid deposition and promotes synthesis efficiency, achieving high yields without oxidation by-products .

Chemical Reactions Analysis

Comparison with Similar Compounds

Thiorphan Disulfide can be compared with other sulfur-containing compounds such as:

This compound is unique due to its specific role as an impurity in Racecadotril and its mechanism of action involving enkephalinase inhibition, which distinguishes it from other disulfides and sulfur-containing compounds.

Properties

IUPAC Name

2-[[2-benzyl-3-[[2-benzyl-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]propanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O6S2/c27-21(28)13-25-23(31)19(11-17-7-3-1-4-8-17)15-33-34-16-20(24(32)26-14-22(29)30)12-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2,(H,25,31)(H,26,32)(H,27,28)(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGHBJQCOYUZBCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CSSCC(CC2=CC=CC=C2)C(=O)NCC(=O)O)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123658-06-0
Record name Thiorphan disulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123658060
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name THIORPHAN DISULFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HR9WVE18MH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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